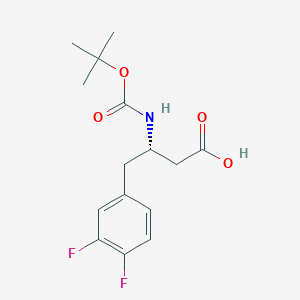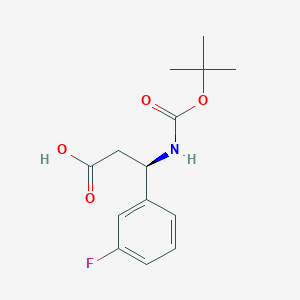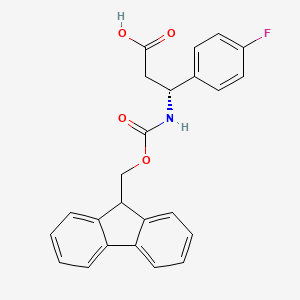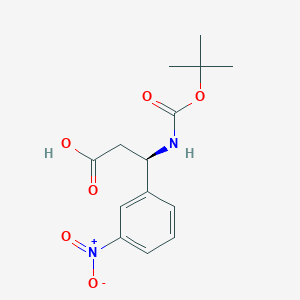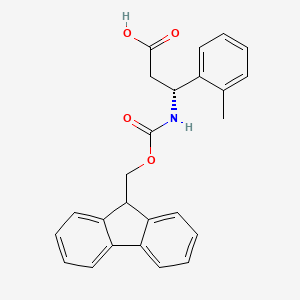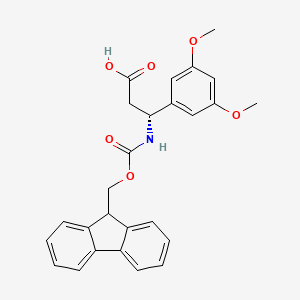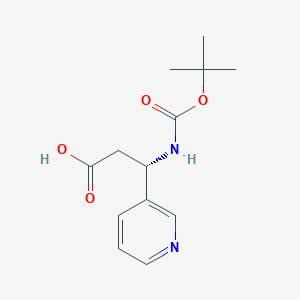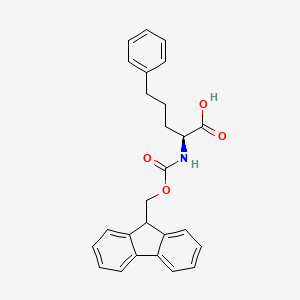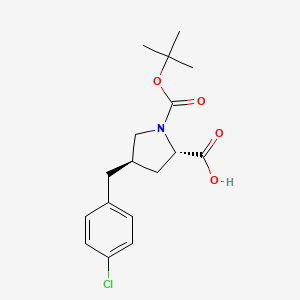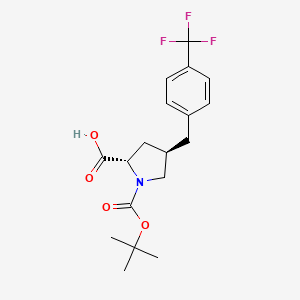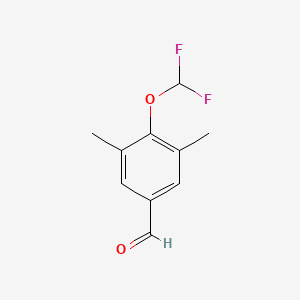
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde
概要
説明
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzaldehyde core
作用機序
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway . This pathway is involved in the regulation of cell growth and differentiation .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde may have similar effects.
生化学分析
Biochemical Properties
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which is a critical process in fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, this compound can reduce the expression of fibrosis-related genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can result in changes in gene expression, as seen in the downregulation of fibrosis-related genes in lung epithelial cells .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of fibrosis inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing fibrosis in lung tissues . At higher doses, it can lead to toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the metabolic flux of certain pathways, leading to changes in metabolite levels . For example, the compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered metabolism of other compounds and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting the overall biochemical response .
Subcellular Localization
This compound is localized to specific subcellular compartments, which can impact its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method includes the reaction of 3,5-dimethylbenzaldehyde with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the difluoromethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid.
Reduction: 4-(Difluoromethoxy)-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 3,5-Dimethylbenzaldehyde
- 4-(Methoxy)-3,5-dimethylbenzaldehyde
Uniqueness
4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical and physical properties.
特性
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-8(5-13)4-7(2)9(6)14-10(11)12/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMZDWYOXJTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366636 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-58-9 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

